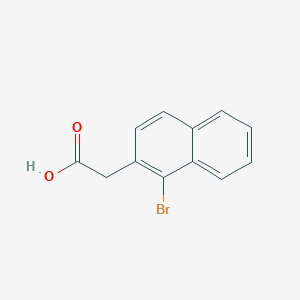
2-(4-bromophenyl)ethanimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)ethanimidamide hydrochloride is an organic compound with the empirical formula C8H10BrClN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold in solid form .
Molecular Structure Analysis
The molecular weight of 2-(4-bromophenyl)ethanimidamide hydrochloride is 265.53 g/mol . The InChI code is 1S/C8H9BrN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H .Physical And Chemical Properties Analysis
2-(4-bromophenyl)ethanimidamide hydrochloride is a solid at room temperature . Its molecular weight is 265.53 g/mol , and its InChI code is 1S/C8H9BrN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H .科学的研究の応用
Synthesis and Chemical Applications
A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed. This method addresses the high costs and toxic risks associated with previous approaches, showcasing the importance of efficient synthesis routes in chemical production (Qiu et al., 2009).
Environmental Impact and Detection
Research highlights the need for enhanced understanding of novel brominated flame retardants (NBFRs), including their occurrence, environmental fate, and toxicity. The study emphasizes the significance of comprehensive environmental monitoring and optimized analytical methods to address large knowledge gaps (Zuiderveen et al., 2020).
Analytical and Material Science
A review on the kinetics of aerobic cometabolic biodegradation of chlorinated and brominated aliphatic hydrocarbons (HAHs) provides insight into the degradation processes of harmful environmental pollutants, highlighting the diversity of HAHs that can be degraded and the need for future research in this area (Jesus et al., 2016).
Potential Therapeutic Effects
FTY720, a compound related to bromophenyl derivatives, demonstrates significant preclinical antitumor efficacy across several cancer models. This review explores FTY720's molecular targets and suggests a distinct pathway from its immunosuppressive properties, indicating the potential for developing novel cancer therapies (Zhang et al., 2013).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)ethanimidamide hydrochloride involves the reaction of 4-bromobenzaldehyde with ethylamine to form 2-(4-bromophenyl)ethanal. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(4-bromophenyl)ethanone oxime, which is subsequently reduced with sodium borohydride to form 2-(4-bromophenyl)ethanamine. The final step involves the reaction of 2-(4-bromophenyl)ethanamine with hydrochloric acid to form 2-(4-bromophenyl)ethanimidamide hydrochloride.", "Starting Materials": [ "4-bromobenzaldehyde", "ethylamine", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-bromobenzaldehyde + ethylamine → 2-(4-bromophenyl)ethanal", "2-(4-bromophenyl)ethanal + hydroxylamine hydrochloride → 2-(4-bromophenyl)ethanone oxime", "2-(4-bromophenyl)ethanone oxime + sodium borohydride → 2-(4-bromophenyl)ethanamine", "2-(4-bromophenyl)ethanamine + hydrochloric acid → 2-(4-bromophenyl)ethanimidamide hydrochloride" ] } | |
CAS番号 |
6487-97-4 |
製品名 |
2-(4-bromophenyl)ethanimidamide hydrochloride |
分子式 |
C8H10BrClN2 |
分子量 |
249.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



